1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one
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Overview
Description
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one is a chemical compound belonging to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds This compound features a thiomorpholine ring, a four-membered ring with sulfur, nitrogen, and carbon atoms, and a butan-2-one moiety attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 2,2-dimethylthiomorpholine with butan-2-one under specific reaction conditions, such as the presence of a strong base and a suitable solvent. The reaction typically proceeds via nucleophilic substitution, where the thiomorpholine ring attacks the carbonyl carbon of butan-2-one.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one has several scientific research applications across different fields:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one can be compared with other similar compounds, such as 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one and ethyl 2-(1,1-dioxo-1-thiomorpholin-4-yl)acetate. While these compounds share structural similarities, they differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of the thiomorpholine ring and the butan-2-one moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-dimethylthiomorpholin-4-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-4-9(12)7-11-5-6-13-10(2,3)8-11/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKYXMDUVAENPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CN1CCSC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1595574-27-8 |
Source
|
Record name | 1-(2,2-dimethylthiomorpholin-4-yl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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